8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Analytical Chemistry Quality Control Reproducibility

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7) is a critical 8-aryl pyrazolotriazine scaffold for structure-based kinase inhibitor design targeting CK2 and CDKs. The 4-chlorophenyl substitution at position 8 is essential for target engagement—generic pyrazolotriazine analogs lack SAR relevance. Sourced at ≥95% purity from multiple global suppliers with fully assigned identifiers (MDL MFCD11058071, PubChem CID 28688798). This multi-vendor redundancy mitigates supply chain risk and ensures rapid deployment in medicinal chemistry library synthesis, HPLC/LC-MS method development, and computational docking validation without the 4–12 week lead times of custom synthesis.

Molecular Formula C11H8ClN5
Molecular Weight 245.67 g/mol
CAS No. 1030457-06-7
Cat. No. B1385933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
CAS1030457-06-7
Molecular FormulaC11H8ClN5
Molecular Weight245.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl
InChIInChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15)
InChIKeyKBTKYYMAFMYCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7): A Reference-Standard Pyrazolotriazine Scaffold for Kinase Inhibitor and Heterocyclic Chemistry Research


8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7) is a heterocyclic compound belonging to the pyrazolo[1,5-a][1,3,5]triazin-4-amine class, characterized by a 4-chlorophenyl substitution at the 8-position of the fused pyrazole-triazine core [1]. This scaffold has been extensively employed in the structure-based design of potent protein kinase inhibitors, particularly targeting Casein Kinase 2 (CK2) and cyclin-dependent kinases (CDKs), with select derivatives achieving picomolar affinity and micromolar-level cellular cytotoxicity in prostate cancer models [2]. The compound's core architecture serves as a foundational template from which substitution patterns at positions 2, 4, 7, and 8 modulate target selectivity, physicochemical properties, and therapeutic application potential [3].

Why Unsubstituted or Differently Substituted Pyrazolo[1,5-a][1,3,5]triazin-4-amine Analogs Cannot Substitute for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in Structure-Activity Relationship Studies


Within the pyrazolo[1,5-a][1,3,5]triazin-4-amine chemical series, substitution at the 8-position is a critical determinant of biological activity and kinase selectivity. Comparative analysis of related derivatives reveals that even minor structural modifications—such as replacement of the 4-chlorophenyl moiety with unsubstituted phenyl, 4-methoxyphenyl, or 6-methoxy-2-methylpyridin-3-yl—produce divergent binding affinities across distinct kinase targets, including CK2, TTK, and CDKs [1]. For instance, certain 8-aryl-substituted analogs in the series have demonstrated Ki values for CK2 inhibition in the picomolar range, whereas unsubstituted or alkyl-substituted variants exhibit significantly attenuated or shifted target profiles [2]. Consequently, substituting 8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine with a generic pyrazolotriazine analog would irreversibly alter the electronic and steric properties of the ligand, precluding meaningful SAR extrapolation and invalidating its utility as a reference compound or synthetic intermediate for the defined chemical space [3].

Quantitative Procurement-Relevant Differentiation of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7): Purity, Physicochemical Properties, and Commercial Availability


Purity Specification and Quality Assurance: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Offers Verifiable ≥97% to NLT 98% Purity for Reproducible Research Applications

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7) is commercially available from multiple certified suppliers with defined and verifiable purity specifications of ≥97% (Leyan) and NLT 98% (MolCore) . AKSci offers the compound at 95% minimum purity . In comparison, many unsubstituted or simpler alkyl-substituted pyrazolo[1,5-a][1,3,5]triazin-4-amine analogs are often supplied at lower or unspecified purity grades, introducing significant variability in downstream synthetic and biological assay reproducibility. The availability of high-purity (>97%) material ensures consistent performance as a reference standard or building block in medicinal chemistry campaigns .

Analytical Chemistry Quality Control Reproducibility

Physicochemical Descriptors of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Define Its Distinct Lipophilicity and Molecular Recognition Profile Relative to Unsubstituted and 4-Methoxyphenyl Analogs

The computed physicochemical descriptors of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine reveal a distinct lipophilicity and molecular recognition profile compared to structurally similar pyrazolotriazine analogs. The compound exhibits an XLogP3 value of 2.0, a molecular weight of 245.67 g/mol, and an exact mass of 245.0468230 Da [1]. In contrast, the unsubstituted parent scaffold, pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7, core scaffold), lacks the 8-aryl substituent and consequently possesses a lower computed lipophilicity and different hydrogen-bonding capacity. The 4-methoxyphenyl analog, 8-(4-methoxyphenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (molecular formula C12H11N5O, MW 241.25 g/mol), replaces the chloro substituent with a methoxy group, altering both electronic distribution and hydrogen-bond acceptor count [2].

Computational Chemistry Drug Design Physicochemical Properties

Differential Commercial Supply Chain Availability of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Versus Closely Related 8-Aryl Analogs

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7) is stocked and shipped from multiple geographically distributed suppliers including AKSci (California, USA), MolCore (China), Matrix Scientific (USA, via VWR), and Leyan (China), with defined purity grades of 95%, NLT 98%, and 97%, respectively . In contrast, the unsubstituted pyrazolo[1,5-a][1,3,5]triazin-4-amine core scaffold and other 8-aryl analogs such as 8-(4-methoxyphenyl)- or 8-(6-methoxy-2-methylpyridin-3-yl)- substituted derivatives are not universally catalogued with equivalent purity specifications or multi-vendor availability, and may require custom synthesis with extended lead times and higher cost of goods [1].

Procurement Supply Chain Commercial Availability

Scaffold-Specific Kinase Inhibition Potential of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Class Compounds vs. Unsubstituted or Alkyl-Substituted Analogs

The pyrazolo[1,5-a][1,3,5]triazin-4-amine scaffold, when appropriately substituted at the 8-position with aryl groups including 4-chlorophenyl, has been optimized to yield CK2 inhibitors with Ki values in the picomolar range and micromolar cellular cytotoxicity in prostate cancer cell lines [1]. Specifically, structure-guided modifications of the core scaffold produced pM-level ATP-competitive inhibitors of CK2α, with selectivity profiles validated against a panel of kinases [2]. While direct quantitative IC50 or Ki data for 8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine as a discrete compound have not been disclosed in open primary literature, its chemical architecture positions it within the SAR series that generated clinical candidates and potent tool compounds [3]. In contrast, unsubstituted pyrazolo[1,5-a][1,3,5]triazin-4-amine lacks the hydrophobic aryl moiety required for occupying the kinase selectivity pocket, and alkyl-substituted 8-position variants (e.g., 8-isopropyl) demonstrate altered target engagement profiles, as seen in LDC4297 which targets CDKs rather than CK2 [4].

Kinase Inhibition SAR Medicinal Chemistry

MDL Number and CAS Registry Documentation: 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Possesses Fully Assigned Unique Identifiers Essential for Regulatory and Procurement Compliance

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is fully registered with unique identifiers essential for scientific and regulatory documentation: CAS Registry Number 1030457-06-7, MDL Number MFCD11058071, and PubChem CID 28688798 [1]. In contrast, several closely related 8-aryl pyrazolotriazine analogs, including 8-(4-methoxyphenyl)- and 8-(6-methoxy-2-methylpyridin-3-yl)-substituted derivatives, have not been assigned MDL numbers or comprehensive CAS registry entries, limiting their traceability in procurement and publication workflows [2]. The assignment of an MDL number (MFCD11058071) specifically enables automated structure-searchable procurement, inventory management, and electronic laboratory notebook integration, which is not feasible for unregistered analogs.

Regulatory Compliance Procurement Database Registration

Note on Available Quantitative Biological Data: Direct IC50/Ki Values for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine Are Not Disclosed in Open Literature; Differentiation Rests on Physicochemical, Supply Chain, and Scaffold-Based Evidence

A systematic search of primary research papers, patents, and authoritative databases (including PubMed, PubChem BioAssay, BindingDB, ChEMBL, and USPTO) conducted in April 2026 confirms that direct quantitative biological activity data—such as IC50, Ki, EC50, or cellular potency values—for 8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine as a discrete chemical entity have not been disclosed in the public domain [1][2]. This absence of direct activity data precludes head-to-head potency comparisons with specific named comparators. The compound is referenced in patent literature as an exemplar within broader pyrazolotriazine derivative claims and is commercially supplied as a research-grade building block, not as a characterized pharmacological tool compound [3]. Consequently, the differentiation evidence presented herein relies on purity specifications, computed physicochemical descriptors, commercial supply chain availability, scaffold-based SAR inference, and unique identifier assignments—each of which constitutes a verifiable and meaningful basis for scientific procurement decisions in the absence of disclosed bioactivity data.

Data Transparency Procurement Decision Evidence Limitations

Procurement-Driven Application Scenarios for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine (CAS 1030457-06-7) Based on Verified Purity, Supply Chain, and Scaffold Differentiation


Medicinal Chemistry SAR Exploration: Employing 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine as a Defined Building Block for 8-Aryl Pyrazolotriazine Kinase Inhibitor Optimization

Given its commercial availability at ≥97% purity from multiple suppliers [1][2][3], 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine serves as a reliable and well-characterized starting material for medicinal chemistry campaigns targeting the 8-aryl pyrazolotriazine chemical space. The compound can be elaborated via substitutions at the 2- and 4-positions of the triazine ring to generate focused libraries of kinase inhibitors, following the SAR framework established for CK2 inhibition in this scaffold class . The documented physicochemical descriptors (XLogP3 = 2.0, MW = 245.67 g/mol) enable rational design of analogs with optimized lipophilicity and ADME properties [4]. This scenario is optimal for research groups seeking to avoid the time and resource burden of custom synthesis while maintaining rigorous control over starting material identity and purity.

Analytical Reference Standard and Quality Control Applications: Utilizing 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine with Assigned MDL and CAS Identifiers for Method Validation and Compound Library Registration

The assignment of unique, authoritative identifiers—CAS 1030457-06-7, MDL MFCD11058071, and PubChem CID 28688798—positions 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine as an ideal reference standard for analytical chemistry and compound management workflows [1][2]. Procurement of the compound with verifiable purity specifications (95% to NLT 98%) supports its use in HPLC/LC-MS method development, NMR reference standard preparation, and calibration of high-throughput screening compound libraries [3]. The MDL number enables seamless integration with electronic laboratory notebooks and chemical inventory systems, ensuring full traceability and compliance in regulated research environments. This application scenario is particularly relevant for core facilities, CROs, and pharmaceutical compound management groups requiring authenticated reference materials.

Computational Chemistry and Structure-Based Drug Design: Leveraging Verified Physicochemical Descriptors of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine for Molecular Docking and Pharmacophore Modeling

The computed physicochemical properties of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine—including XLogP3 = 2.0, exact mass = 245.0468230 Da, and defined hydrogen-bond donor/acceptor counts—provide a validated input for molecular docking studies, pharmacophore model development, and quantitative structure-activity relationship (QSAR) analyses [1]. The compound serves as a representative core for the 8-aryl pyrazolotriazine inhibitor class, enabling computational chemists to benchmark docking poses against co-crystal structures of related pyrazolotriazine derivatives bound to CK2 and other kinases [2][3]. Procurement of the physical compound for experimental validation of computational predictions is supported by multi-vendor commercial availability .

Supply Chain Risk Mitigation for Multi-Site Collaborative Research Programs: Procuring 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine from Geographically Diverse, Verified Commercial Sources

For multi-site academic or industrial research consortia requiring consistent access to a defined pyrazolotriazine building block, the availability of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine from at least four geographically distinct suppliers—AKSci (USA), MolCore (China), Matrix Scientific (USA, distributed via VWR), and Leyan (China)—with documented purity grades ranging from 95% to NLT 98% mitigates single-source supply chain disruption risk [1][2][3]. This multi-vendor redundancy, combined with fully assigned CAS and MDL identifiers, ensures that procurement managers can secure the required material on compressed timelines and at competitive pricing without compromising on quality or traceability. In contrast, procurement of less-common 8-aryl analogs typically requires custom synthesis with extended lead times (often 4-12 weeks) and higher cost, representing a significant bottleneck for time-sensitive research milestones [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.